2-hydroxynaphthalene-1-sulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
567-47-5 |
|---|---|
Molecular Formula |
C10H8O4S |
Molecular Weight |
224.23 g/mol |
IUPAC Name |
2-hydroxynaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H8O4S/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14/h1-6,11H,(H,12,13,14) |
InChI Key |
SGBQUMZTGSQNAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Hydroxynaphthalene 1 Sulfonic Acid and Its Precursors
Electrophilic Sulfonation Routes from Naphthalene (B1677914) Derivatives
The synthesis of 2-hydroxynaphthalene-1-sulfonic acid, a significant intermediate in the production of dyes and other organic compounds, is primarily achieved through the electrophilic sulfonation of 2-naphthol (B1666908). wikipedia.org This process involves the introduction of a sulfonic acid (-SO₃H) group onto the naphthalene ring.
The direct sulfonation of 2-naphthol is a common industrial method. The choice of sulfonating agent plays a critical role in the reaction's outcome.
Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a widely used reagent for this transformation. quora.com The reaction proceeds by generating an electrophile, SO₃H⁺, from the sulfuric acid. A typical laboratory or industrial procedure involves the gradual addition of 2-naphthol to stirred sulfuric acid (95–98%) at controlled temperatures. The reaction mixture is maintained for several hours to ensure complete conversion before being quenched in water to isolate the product.
Fuming Sulfuric Acid (Oleum): Oleum, a solution of sulfur trioxide (SO₃) in sulfuric acid, can also be employed. The higher concentration of SO₃, a powerful electrophile, can lead to different product distributions and potentially the formation of disulfonic acids if conditions are not carefully controlled. google.com
Chlorosulfonic Acid (ClSO₃H): This reagent offers an alternative route for sulfonation. google.com It is a stronger electrophile than sulfuric acid, which can lead to enhanced regioselectivity and faster reaction rates, potentially minimizing side reactions. The process involves reacting 2-naphthol with chlorosulfonic acid, often in an inert organic solvent, followed by neutralization. google.comgoogle.com
Sulfur Trioxide (SO₃): Direct use of sulfur trioxide, for instance in a solvent like tetrachloroethane, is another effective method. google.com The stoichiometry is crucial, as an excess of SO₃ can lead to the formation of 2-naphthol disulfonic acids, while an insufficient amount will result in a lower yield of the desired monosulfonic acid. google.com
The sulfonation of 2-naphthol can yield several isomeric products, and controlling the regioselectivity is key to obtaining a high yield of this compound. The hydroxyl (-OH) group at the C2 position is an activating, ortho-, para-directing group.
Kinetic vs. Thermodynamic Control: The position of sulfonation on the naphthalene ring is highly dependent on reaction conditions, particularly temperature. vaia.com
At lower temperatures (e.g., below ~40°C), the reaction is under kinetic control, favoring the formation of the alpha-isomer, this compound (also known as oxy-Tobias acid). researchgate.net The attack at the C1 (alpha) position is sterically more accessible and proceeds via a more stable carbocation intermediate, leading to a faster reaction rate. stackexchange.com
At higher temperatures (e.g., above 100-150°C), the reaction is under thermodynamic control. vaia.comshokubai.org Under these conditions, the initially formed 1-sulfonic acid can revert to 2-naphthol (desulfonation), and the more sterically hindered but thermodynamically more stable beta-isomer, 2-hydroxynaphthalene-6-sulfonic acid (Schäffer's acid), becomes the major product.
Isomer Formation: Besides the primary 1-sulfonic acid and 6-sulfonic acid isomers, other products can form. Sulfonation of 2-naphthol with one equivalent of sulfur trioxide can yield an 85:15 mixture of the 1-sulfonic acid and the 8-sulfonic acid. researchgate.net Further sulfonation can lead to various disulfonic and trisulfonic acids. researchgate.netresearchgate.net
The distribution of sulfonic acid isomers is profoundly influenced by the specific reaction parameters employed.
Temperature: As the most critical factor, temperature dictates the balance between the kinetically favored 1-isomer and the thermodynamically favored 6-isomer. vaia.com For the synthesis of this compound, maintaining lower temperatures, typically between 0°C and 60°C, is essential to minimize the formation of byproducts like Schäffer's acid and disulfonic acids. google.com
Solvent: The choice of solvent can impact the reaction. Many industrial processes use concentrated sulfuric acid as both the reagent and the solvent. acs.org However, using inert organic solvents like tetrachloroethane or 1,2-dichloroethane (B1671644) can provide better control over the reaction, especially when using highly reactive agents like sulfur trioxide or chlorosulfonic acid. google.comgoogle.com The use of a solvent like decalin has been shown to improve product yield by suppressing the sublimation of naphthalene precursors. shokubai.org
Additives: The presence of additives such as sodium sulfate (B86663) can influence the reaction. In some preparations, sodium sulfate is added during the sulfonation process. google.comgoogle.com
The following table summarizes the effect of reaction conditions on the sulfonation of 2-naphthol.
| Sulfonating Agent | Temperature | Key Conditions/Solvent | Major Product(s) | Citation(s) |
| Sulfuric Acid | 50–60°C | 95–98% H₂SO₄ | This compound | |
| Sulfuric Acid | 15–25°C | 91-97% H₂SO₄ | Mono- and disulfonic acids | researchgate.net |
| Sulfuric Acid | >100°C | Concentrated H₂SO₄ | 2-Hydroxynaphthalene-6-sulfonic acid (Schäffer's acid) | google.com |
| Sulfur Trioxide | 20–25°C | Tetrachloroethane | This compound | google.com |
| Chlorosulfonic Acid | Not specified | Inert organic solvent | This compound | google.com |
Advanced Synthetic Strategies
Beyond its direct synthesis, the sulfonic acid group is a versatile functional group in organic chemistry, enabling more complex molecular constructions.
The reversible nature of sulfonation allows the -SO₃H group to be employed as a protecting or blocking group. masterorganicchemistry.com It can be temporarily installed at a reactive position on an aromatic ring to direct subsequent electrophilic substitution to a different, desired position. wikipedia.org
A notable example is in the synthesis of 5-bromo-2-naphthol from 5-amino-2-naphthol (B50111). nih.gov A direct Sandmeyer reaction on 5-amino-2-naphthol fails because the hydroxyl group is too activating. nih.gov To overcome this, a sulfonic acid group is deliberately introduced at the 1-position. This group serves multiple functions:
It deactivates the naphthalene ring, making the diazonium intermediate a better electron acceptor and facilitating the Sandmeyer reaction. nih.gov
It blocks the highly reactive 1-position, preventing side reactions such as azo coupling. nih.gov
It results in the formation of an insoluble diazonium sulfonate zwitterion, which acts as a purification step. nih.gov
After the bromine is successfully introduced at the 5-position, the sulfonic acid "protecting" group is easily removed via desulfonation to yield the final product. nih.gov
Desulfonation is the reverse of sulfonation, involving the removal of a sulfonic acid group from an aromatic ring. wikipedia.org The reaction is typically achieved by heating the arylsulfonic acid in aqueous acid, which cleaves the carbon-sulfur bond to regenerate the arene and sulfuric acid. wikipedia.orgwikipedia.org
RC₆H₄SO₃H + H₂O → RC₆H₅ + H₂SO₄ wikipedia.org
This reaction is a powerful tool in organic synthesis. ontosight.ai Its primary utility lies in the "unmasking" of a position that was previously blocked by a sulfonic acid group. masterorganicchemistry.com As described in the synthesis of 5-bromo-2-naphthol, after the sulfonic acid group has served its purpose of directing the bromination, it is removed under relatively mild conditions (refluxing in 20% aqueous sulfuric acid) to furnish the desired product. nih.gov This strategy of protection-reaction-deprotection allows for the regioselective synthesis of substituted aromatic compounds that would be difficult to prepare directly. wikipedia.org
Industrial Scale Preparation and Process Optimization
The industrial production of this compound, a key intermediate in the synthesis of dyes and pigments, requires robust and optimized manufacturing processes. smolecule.com The transition from laboratory-scale synthesis to large-scale industrial production involves significant challenges, including reaction control, product isolation, purification, and economic viability. Process optimization focuses on maximizing yield and purity while minimizing costs, energy consumption, and waste generation. thechemicalengineer.com Key strategies in industrial synthesis involve the careful selection of sulfonation agents, reaction conditions, and the development of either continuous or batch processing systems.
The choice between continuous and batch processing is a critical decision in the chemical manufacturing sector, with each method offering distinct advantages. ecolink.com Batch processing is often characterized by lower initial capital costs and greater flexibility, making it suitable for producing a variety of compounds in a single plant. thechemicalengineer.com In contrast, continuous processing is ideal for high-volume production of a dedicated product, often leading to better process control, higher consistency, and reduced operational costs over the long term. thechemicalengineer.comecolink.comaiche.org
Batch Processing:
A common industrial batch method for producing this compound involves the direct sulfonation of 2-naphthol. A typical protocol includes the gradual addition of 2-naphthol to stirred, concentrated sulfuric acid (95–98%) at a controlled temperature of 50–55°C. The mixture is maintained for several hours to ensure the reaction goes to completion. Controlling the temperature is crucial to minimize the formation of byproducts from polysulfonation.
Another batch method utilizes chlorosulfonic acid, which offers enhanced regioselectivity. In this process, 2-naphthol is suspended in a water-immiscible solvent like dichloroethane, and chlorosulfonic acid is added dropwise at low temperatures (-10 to 10°C).
| Parameter | Sulfuric Acid Method | Chlorosulfonic Acid Method |
| Sulfonating Agent | Concentrated Sulfuric Acid (95-98%) | Chlorosulfonic Acid |
| Solvent | None (Sulfuric acid acts as solvent) | Dichloroethane or Chlorobenzene |
| Temperature | 50–60°C | -10 to 10°C |
| Reaction Time | 4–6 hours | 90–120 minutes |
| Key Feature | Traditional method | Higher regioselectivity for the C1 position |
Continuous Process Development:
For large-scale, dedicated production, a continuous process offers significant advantages in efficiency and consistency. A patented continuous process for producing this compound (referred to as oxy-Tobias acid) has been developed as a precursor for Tobias acid. google.comgoogle.com
This process involves the simultaneous and continuous feeding of separate streams of a 2-hydroxynaphthalene suspension (in a water-immiscible organic solvent like 1,2-dichloroethane) and chlorosulfonic acid into a reaction vessel. google.com The reaction is maintained under anhydrous conditions at a temperature between -10°C and +10°C. google.com The molar ratio of chlorosulfonic acid to 2-hydroxynaphthalene is carefully controlled. google.com The evolved hydrogen chloride gas is removed by desorption under vacuum. google.com This continuous operation allows for high space-time yields and better control over reaction parameters compared to batch methods. google.comgoogle.com
| Parameter | Continuous Process Details |
| Reactants | 2-hydroxynaphthalene suspension (in 1,2-dichloroethane), Chlorosulfonic acid |
| Feed Type | Simultaneous and continuous separate streams |
| Temperature | -10°C to +10°C |
| Conditions | Anhydrous |
| Byproduct Removal | HCl gas removed by desorption in vacuo |
| Advantage | High space-time yield, consistent product quality |
The crude reaction mixture from the sulfonation of 2-naphthol contains the desired this compound along with unreacted starting materials, isomeric byproducts (like 2-hydroxynaphthalene-6-sulfonic acid), and residual acids. Effective purification is essential to meet the quality requirements for its use in subsequent applications, such as dye manufacturing.
Liquid-Liquid Extraction: This technique is employed to separate the product from unreacted 2-naphthol and other organic impurities. In the continuous process described in patents, after the initial sulfonation and neutralization with ammonia (B1221849), the aqueous phase containing the ammonium (B1175870) salt of oxy-Tobias acid is extracted with a water-immiscible organic solvent (such as 1,2-dichloroethane or toluene) to remove residual 2-naphthol. google.comgoogle.com The solvent can then be recovered and recycled. google.com
Crystallization and Salting-Out: Crystallization is a fundamental technique for purifying solid compounds. For this compound produced via the sulfuric acid batch method, the product is often isolated by quenching the reaction mixture in ice water and "salting-out" with sodium chloride. This reduces the solubility of the sulfonic acid, causing it to precipitate. Further purification can be achieved by recrystallization from ethanol-water mixtures, which can yield needle-like crystals with purity exceeding 98%.
Chromatographic Methods: For achieving very high purity, particularly for pharmaceutical-grade material, chromatographic techniques are utilized.
Ion Exchange Chromatography: This method is effective for removing residual sulfuric acid and other inorganic salts.
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support. It has been successfully applied to the preparative purification of similar compounds like 4-hydroxy-1-naphthalenesulfonic acid sodium salt. nih.gov This technique can purify gram-scale quantities of crude material to over 99% purity by using a suitable solvent system, demonstrating its potential for purifying this compound without the need for ligands or retainers that are sometimes required for separating aromatic sulfonates. nih.gov
| Purification Technique | Principle | Target Impurities | Key Advantages |
| Liquid-Liquid Extraction | Partitioning between two immiscible liquid phases | Unreacted 2-naphthol, organic byproducts | Effective for removing organic impurities; suitable for continuous processes. google.com |
| Salting-Out / Crystallization | Reducing solubility to induce precipitation and crystal formation | Isomeric sulfonic acids, unreacted starting materials | Relatively simple, cost-effective method for bulk purification; can achieve >98% purity. |
| Ion Exchange Chromatography | Separation based on charge | Residual sulfuric acid, inorganic salts | Essential for producing high-purity, pharmaceutical-grade material. |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition without a solid support | Isomers and other closely related impurities | High-resolution separation, capable of achieving >99% purity on a preparative scale. nih.gov |
Chemical Reactivity and Derivatization Studies of 2 Hydroxynaphthalene 1 Sulfonic Acid
Transformation to Aminonaphthalene Sulfonic Acids
The conversion of 2-hydroxynaphthalene-1-sulfonic acid to its corresponding amino derivative is a cornerstone of industrial dye synthesis. This transformation is primarily achieved through the Bucherer reaction, a versatile and widely utilized method in aromatic chemistry.
Bucherer Reaction for 2-Amino-1-naphthalenesulfonic Acid (Tobias Acid) Synthesis
The synthesis of 2-amino-1-naphthalenesulfonic acid, commonly known as Tobias acid, from this compound is a classic application of the Bucherer reaction. ontosight.ai This amination process is of significant industrial importance as Tobias acid is a valuable precursor for a wide range of azo dyes. rdd.edu.iq The reaction involves heating the sodium or ammonium (B1175870) salt of this compound with aqueous ammonia (B1221849) and an alkali metal or ammonium sulfite (B76179) or bisulfite under pressure.
An improved industrial process for Tobias acid production starts with the sulfonation of 2-hydroxynaphthalene to yield this compound (oxy-Tobias acid). orientjchem.org The subsequent Bucherer reaction is then carried out. In a typical industrial-scale operation, the ammonium salt of oxy-Tobias acid is treated with ammonia and ammonium bisulfite solution in a reactor at elevated temperatures and pressures. orientjchem.org For instance, the reaction can be conducted at 140°C and a pressure of 15 bar with a residence time of 8.5 hours. orientjchem.org This process is reported to achieve high yields of Tobias acid, ranging from 93-98%, based on the initial 2-hydroxynaphthalene. orientjchem.org
Table 1: Representative Industrial Conditions for Tobias Acid Synthesis via the Bucherer Reaction
| Parameter | Value |
| Starting Material | Ammonium salt of this compound |
| Reagents | Ammonia, Ammonium bisulfite solution |
| Temperature | 140 °C |
| Pressure | 15 bar |
| Dwell Time | 8.5 hours |
| Yield | 93-98% |
Mechanistic Investigations of the Bucherer Reaction with this compound
The Bucherer reaction is a reversible process that converts a naphthol to a naphthylamine in the presence of ammonia and sodium bisulfite. scispace.com The generally accepted mechanism for the Bucherer reaction provides insight into the transformation of this compound. The initial step involves the addition of a bisulfite anion to the naphthalene (B1677914) ring system. scispace.com This is followed by a nucleophilic attack by ammonia on the resulting intermediate. Subsequent dehydration and elimination of the bisulfite group lead to the formation of the corresponding naphthylamine. scispace.com
While specific mechanistic studies focusing solely on this compound as the substrate are not extensively detailed in the provided search results, the general principles of the Bucherer reaction mechanism are applicable. The presence of the sulfonic acid group at the 1-position influences the electron density of the naphthalene ring, but the fundamental steps of bisulfite addition, amination, and subsequent elimination remain the core of the transformation. The reversibility of the reaction is a key feature, and the equilibrium can be influenced by the concentration of the reactants. bas.bg
Characterization and Control of By-product Formation in Amination Processes
A significant challenge in the industrial production of Tobias acid is the formation of by-products, with 2-aminonaphthalene being of particular concern due to its carcinogenic properties. academie-sciences.fr The control of this impurity to very low levels is a critical aspect of the manufacturing process. orientjchem.org
Research has shown that conducting the Bucherer reaction using the ammonium salt of this compound, rather than alkali metal salts, leads to the formation of Tobias acid with significantly lower levels of 2-aminonaphthalene. orientjchem.org The higher solubility of the ammonium salt allows the reaction to be carried out in more concentrated batches, leading to improved space-time yields and a cleaner product. orientjchem.org Post-reaction purification steps, such as extraction with a water-immiscible organic solvent, can be employed to further reduce the concentration of 2-aminonaphthalene in the final product to below 30 ppm. orientjchem.org Another identified by-product is the unreacted starting material, β-naphthol, which can be present in the intermediate oxy-Tobias acid ammonium salt solution at levels around 30 ppm. academie-sciences.fr
Role in Chromophore and Dye Synthesis
This compound, primarily through its amino derivative Tobias acid, plays a crucial role as an intermediate in the synthesis of chromophores, particularly for the production of azo dyes and related colorants.
Intermediate in Azo Dye Production and Related Colorants
Tobias acid (2-amino-1-naphthalenesulfonic acid), derived from this compound, is a key building block for a variety of azo dyes. rdd.edu.iqmdpi.com Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which form the chromophoric system responsible for their color. researchgate.net Tobias acid can act as a diazo component, where its amino group is converted into a diazonium salt, which then couples with another aromatic compound (the coupling component) to form the azo dye. orientjchem.org
Specific examples of commercially important colorants synthesized using Tobias acid include C.I. Acid Yellow 19 and C.I. Pigment Red 49. rdd.edu.iq The synthesis of these dyes involves the diazotization of Tobias acid followed by a coupling reaction with a suitable naphthol or other aromatic derivative. The sulfonic acid group in the Tobias acid moiety imparts water solubility to the resulting dyes, which is an important property for their application in the textile industry.
Structural Elucidation of Derived Azo Compounds
The structural characterization of azo dyes derived from naphthalene precursors, including those from this compound, is essential for understanding their properties and ensuring their purity. A variety of spectroscopic techniques are employed for this purpose.
Other spectroscopic methods also play a crucial role. Fourier-transform infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups present in the dye molecule, such as the azo (-N=N-) linkage, hydroxyl (-OH) groups, and sulfonic acid (-SO3H) groups. scispace.com Ultraviolet-visible (UV-Vis) spectroscopy is employed to determine the absorption properties of the dyes, which are directly related to their color. The electronic absorption spectra of these compounds typically exhibit bands in the UV region corresponding to π-π* transitions of the aromatic system and a band in the visible region assigned to n-π* transitions with significant charge-transfer character. Mass spectrometry is also utilized to determine the molecular weight of the dyes and to study their fragmentation patterns, which aids in confirming their structure.
Complexation Chemistry of this compound Derivatives
The ability of this compound derivatives to form stable complexes with various metal ions has been a subject of significant research. This interest stems from the diverse applications of such complexes in catalysis, materials science, and biological systems. The presence of hydroxyl, sulfonic acid, and, upon derivatization, imine functionalities provides multiple coordination sites, leading to the formation of well-defined and often colorful metal complexes.
Design and Synthesis of Schiff Base Ligands Incorporating Naphthalene Sulfonic Acid Moieties
Schiff base ligands derived from naphthalene sulfonic acid moieties are typically synthesized through a condensation reaction between an amino-substituted naphthalene sulfonic acid and an aldehyde or ketone. A prominent example involves the reaction of 4-amino-3-hydroxynaphthalene-1-sulfonic acid with 2-hydroxy-1-naphthaldehyde (B42665). This reaction, usually carried out in a methanolic solution under reflux, yields the Schiff base 3-hydroxy-4-[N-(2-hydroxynaphthylidene)-amino]-naphthalene-1-sulfonic acid. The imine group (-C=N-) formed during this condensation is crucial for the chelating properties of the resulting ligand. The general synthetic scheme for the formation of such Schiff base ligands is a well-established method in coordination chemistry.
These Schiff base ligands are designed to be multidentate, offering several donor atoms for coordination with a central metal ion. The specific donor atoms and their spatial arrangement are determined by the parent amine and aldehyde/ketone. The incorporation of the naphthalene sulfonic acid moiety not only influences the electronic properties of the ligand but also enhances the solubility of the resulting metal complexes in certain solvents.
Coordination with Transition Metal Ions (e.g., Cu(II), Co(II), Ni(II), Mn(II), Zn(II))
Schiff base ligands derived from naphthalene sulfonic acid derivatives readily coordinate with a variety of divalent transition metal ions, including copper(II), cobalt(II), nickel(II), manganese(II), and zinc(II). The formation of these complexes is typically achieved by reacting the Schiff base ligand with the corresponding metal salt (e.g., chloride or acetate) in a suitable solvent, often with gentle heating.
The interaction between these Schiff base ligands and transition metal ions has been shown to result in complexes with interesting magnetic and electronic properties, which are largely dependent on the nature of the metal ion and the coordination geometry.
Metal-Ligand Stoichiometry and Coordination Geometry Determination in Complexes
The determination of metal-to-ligand stoichiometry and the coordination geometry of the resulting complexes is a critical aspect of their characterization. For the complexes formed between the Schiff base 3-hydroxy-4-[N-(2-hydroxynaphthylidene)-amino]-naphthalene-1-sulfonic acid and the transition metals Cu(II), Co(II), Ni(II), Mn(II), and Zn(II), microanalytical data have revealed a 1:1 metal-to-ligand stoichiometry.
Based on magnetic susceptibility measurements and electronic spectral data, specific coordination geometries have been proposed for these complexes. For instance, the Cu(II), Co(II), Ni(II), and Mn(II) complexes have been suggested to adopt an octahedral geometry. In contrast, the Zn(II) complex, which is diamagnetic, is proposed to have a tetrahedral geometry. The general formula for these complexes can be represented as [M(L)(H₂O)ₓ]·nH₂O, where 'L' represents the Schiff base ligand, and 'x' and 'n' denote the number of coordinated and lattice water molecules, respectively.
The following table summarizes the proposed coordination geometries for the transition metal complexes with the Schiff base derived from 4-amino-3-hydroxynaphthalene-1-sulfonic acid and 2-hydroxy-1-naphthaldehyde.
| Metal Ion | Proposed Coordination Geometry |
|---|---|
| Cu(II) | Octahedral |
| Co(II) | Octahedral |
| Ni(II) | Octahedral |
| Mn(II) | Octahedral |
| Zn(II) | Tetrahedral |
Other Significant Organic Transformations and Reagent Applications
Beyond its role in coordination chemistry, this compound serves as a valuable precursor and reagent in various organic transformations, highlighting its versatility in synthetic organic chemistry.
Precursor in the Synthesis of Pharmaceutical Intermediates
This compound is a key starting material in the synthesis of other important chemical intermediates. One of the most significant transformations is its conversion to 2-amino-1-naphthalenesulfonic acid, commonly known as Tobias acid. google.com This conversion is achieved through the Bucherer reaction, which involves heating the sodium or ammonium salt of this compound with aqueous ammonia and sodium bisulfite under pressure. wikipedia.orggoogle.com
Tobias acid is a crucial intermediate in the production of various azo dyes. While its primary application is in the dye industry, the synthesis of aminonaphthalenesulfonic acids is a significant organic transformation. wikipedia.org Furthermore, derivatives of this compound have been investigated for their potential in developing compounds with anti-inflammatory and antimicrobial properties, indicating its role as a scaffold in medicinal chemistry research.
Catalytic Roles in Organic Reactions (e.g., Organocatalysis)
While aromatic sulfonic acids, in general, are known to function as Brønsted acid catalysts in various organic reactions, the specific application of this compound as an organocatalyst is not extensively documented in the scientific literature. Research in organocatalysis has often focused on more complex, chiral sulfonic acids derived from naphthalene scaffolds to achieve enantioselectivity. For instance, axially chiral sulfonic acids based on the binaphthyl backbone have been developed and utilized in asymmetric catalysis. However, the direct use of the parent compound, this compound, as a catalyst in organocatalytic reactions is not a widely reported application. Its strong acidic nature, conferred by the sulfonic acid group, suggests potential for acid catalysis, though this appears to be an area that is not yet thoroughly explored.
Oxidative Polymerization Studies of Related Hydroxynaphthalene Sulfonic Acids
While direct studies on the oxidative polymerization of this compound are not extensively documented in the reviewed literature, significant research has been conducted on structurally related compounds, such as 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA). These studies provide valuable insights into the potential polymerization pathways and characteristics of polymers derived from hydroxynaphthalene sulfonic acids.
The chemical oxidative polymerization of AHNSA and its salts has been successfully achieved using ammonium peroxydisulfate (B1198043) as an oxidant in an aqueous medium at room temperature. researchgate.netbg.ac.rs This process yields new functional homopolymeric, semiconducting materials that are soluble in polar solvents. researchgate.netbg.ac.rs The presence of the amino, hydroxyl, and sulfonic acid groups on the naphthalene ring influences the polymerization mechanism and the properties of the resulting polymer. researchgate.netbg.ac.rs
Infrared spectroscopy and quantum mechanical calculations on poly(AHNSA) have revealed that N-C coupling reactions are the dominant polymerization pathway. orgsyn.org The resulting polymers exhibit a complex structure containing both naphthoquinonoid and benzenoid units. orgsyn.org A notable observation during the polymerization of AHNSA is the considerable elimination of the sulfonic acid group from the macromolecular structure, as indicated by elemental analysis showing a decrease in the sulfur-to-carbon ratio in the polymer compared to the monomer. researchgate.net
The molecular weight of the synthesized polymers is influenced by the form of the monomer used. For instance, the polymerization of AHNSA salts leads to polymers with higher weight-average molecular weights (approaching a maximum of ~25,200) and a broader polydispersity index compared to the polymer derived from the free acid form. researchgate.net
Below is a data table summarizing the molecular weight characteristics of polymers synthesized from AHNSA and its salts.
| Monomer | Peak Molecular Weight (Mp) | Weight-Average Molecular Weight (Mw) | Number-Average Molecular Weight (Mn) | Polydispersity Index (Mw/Mn) |
| AHNSA | ~3,400 | ~4,500 | ~2,300 | ~1.96 |
| AHNSA Hydrochloride | ~5,600 | ~9,800 | ~3,500 | ~2.80 |
| AHNSA Mono-sodium salt | ~7,500 | ~12,500 | ~3,100 | ~4.03 |
| AHNSA Di-sodium salt | ~7,500 | ~13,200 | ~3,300 | ~4.00 |
Data sourced from studies on the oxidative polymerization of 4-amino-3-hydroxynaphthalene-1-sulfonic acid and its salts. researchgate.net
These findings on a related hydroxynaphthalene sulfonic acid suggest that this compound could potentially undergo oxidative polymerization to form novel polymeric materials, although the specific reaction conditions and resulting polymer structure would likely differ due to the absence of the amino group.
Synthesis of Naphthoquinone Sulfonic Acid Derivatives
This compound is a key intermediate in the synthesis of naphthoquinone sulfonic acid derivatives. Notably, the synthesis of 1,2-naphthoquinone-4-sulfonic acid salts often proceeds through the sulfonation of 2-naphthol (B1666908) (β-naphthol), which is expected to form this compound as a transient species. d-nb.inforesearchgate.net
A well-established route to 1,2-naphthoquinone-4-sulfonic acid sodium salt involves a multi-step process starting from β-naphthol. d-nb.info This process includes the transformation of β-naphthol into α-nitroso-β-naphthol, followed by a reaction that introduces a sulfonic acid group and reduces the nitroso group to an amino group, yielding 1-amino-2-naphthol-4-sulfonic acid. d-nb.info Subsequent oxidation of this intermediate with nitric acid produces the desired 1,2-naphthoquinone-4-sulfonic acid salt. d-nb.info
Another approach to synthesizing naphthoquinone derivatives is the direct oxidation of 2-naphthol. For example, 2-naphthol can be selectively oxidized to 2-hydroxy-1,4-naphthoquinone (B1674593) (also known as Lawsone) using hydrogen peroxide in the presence of a manganese porphyrin catalyst in an alkaline aqueous solution. researchgate.net This reaction can achieve high yields of the desired product. researchgate.net While this specific example does not yield a sulfonic acid derivative, it demonstrates the susceptibility of the 2-hydroxynaphthalene scaffold to oxidation to form naphthoquinones.
The conversion of a naphthoquinone sulfonate to a hydroxy naphthoquinone has also been demonstrated. For instance, ammonium 1,2-naphthoquinone-4-sulfonate can be converted to 2-hydroxy-1,4-naphthoquinone. orgsyn.org This reaction can be achieved through acid hydrolysis, where the sulfonate is etherified in the presence of an alcohol and a strong acid, followed by hydrolysis of the resulting ether. orgsyn.org
The table below outlines a general synthetic pathway for a naphthoquinone sulfonic acid derivative starting from a related precursor.
| Starting Material | Key Reagents and Conditions | Intermediate(s) | Final Product |
| β-Naphthol | 1. Nitrosation2. Sulfonation and Reduction3. Oxidation (e.g., with nitric acid) | α-Nitroso-β-naphthol, 1-Amino-2-naphthol-4-sulfonic acid | 1,2-Naphthoquinone-4-sulfonic acid salt |
This synthetic chemistry highlights the utility of the hydroxynaphthalene sulfonic acid framework in accessing the valuable class of naphthoquinone compounds.
Spectroscopic and Structural Elucidation of 2 Hydroxynaphthalene 1 Sulfonic Acid and Its Derivatives
Advanced Spectroscopic Characterization Techniques
A combination of spectroscopic methods is essential for the unambiguous confirmation of the structure of 2-hydroxynaphthalene-1-sulfonic acid. These techniques allow for a comprehensive analysis, from the identification of specific bonds and functional groups to the precise mapping of atomic connectivity and the determination of molecular weight.
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz In this compound, IR spectroscopy confirms the presence of the key hydroxyl (-OH) and sulfonic acid (-SO₃H) groups, in addition to the aromatic naphthalene (B1677914) core.
The IR spectrum displays characteristic absorption bands corresponding to specific vibrational modes. The hydroxyl group's O-H stretching vibration typically appears as a broad band in the high-frequency region. The sulfonic acid group is identified by the distinctive stretching vibrations of its S=O and S-O bonds. The aromatic ring gives rise to signals from C-H stretching just above 3000 cm⁻¹ and C=C in-ring stretching vibrations at lower wavenumbers. vscht.cz
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O–H stretch | 3200–3600 (broad) |
| Sulfonic Acid (-SO₃H) | O–H stretch | 2500-3300 (very broad) |
| Aromatic C-H | C–H stretch | 3000–3100 |
| Sulfonic Acid (-SO₃H) | S=O asymmetric stretch | 1340–1350 |
| Sulfonic Acid (-SO₃H) | S=O symmetric stretch | 1150–1165 |
| Aromatic C=C | C=C in-ring stretch | 1400–1600 |
Note: The exact positions of these bands can be influenced by factors such as hydrogen bonding and the physical state of the sample.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of this compound. It provides information on the chemical environment, connectivity, and spatial relationship of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms within the molecule.
In the ¹H-NMR spectrum, the protons on the naphthalene ring appear as distinct signals in the aromatic region (typically 7.0-9.0 ppm). The chemical shift of each proton is influenced by the electron-donating hydroxyl group and the electron-withdrawing sulfonic acid group, allowing for the confirmation of their positions at C2 and C1, respectively. The protons of the hydroxyl and sulfonic acid groups also produce signals, though their positions can vary depending on the solvent and concentration.
The ¹³C-NMR spectrum reveals ten distinct signals, one for each carbon atom in the naphthalene skeleton. The carbons directly attached to the substituents (C1 and C2) are significantly shifted, providing definitive evidence for the substitution pattern.
Table 2: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-3 | 7.2 - 7.4 | Doublet |
| H-4 | 7.9 - 8.1 | Doublet |
| H-5 | 7.5 - 7.7 | Multiplet |
| H-6 | 7.3 - 7.5 | Multiplet |
| H-7 | 7.3 - 7.5 | Multiplet |
| H-8 | 8.1 - 8.3 | Doublet |
| OH | Variable | Singlet (broad) |
Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | ~130 |
| C-2 | ~155 |
| C-3 | ~120 |
| C-4 | ~130 |
| C-4a | ~125 |
| C-5 | ~128 |
| C-6 | ~124 |
| C-7 | ~127 |
| C-8 | ~129 |
Note: Predicted values are based on substituent effects on the naphthalene ring system. Actual values may vary based on solvent and experimental conditions.
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy state (π→π* transitions). The naphthalene ring system is a strong chromophore, and its absorption spectrum is sensitive to the attached functional groups. libretexts.org
The conjugated π-electron system of the naphthalene core gives rise to characteristic absorption bands in the UV region. The hydroxyl (-OH) and sulfonic acid (-SO₃H) groups act as auxochromes, modifying the absorption maxima (λmax) and molar absorptivity (ε). The extension of conjugation in naphthalene derivatives typically results in a bathochromic shift (a shift to longer wavelengths). libretexts.org This technique is also highly effective for the quantitative analysis of the compound in aqueous solutions.
Table 4: Expected UV-Vis Absorption Data for this compound
| Wavelength (λmax) | Electronic Transition | Chromophore |
|---|---|---|
| ~230 nm | π→π* | Naphthalene Ring |
| ~280 nm | π→π* | Naphthalene Ring |
Note: Absorption maxima are approximate and can be influenced by solvent polarity and pH.
Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elucidate the structure of this compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of the compound is C₁₀H₈O₄S, corresponding to a molecular weight of approximately 224.23 g/mol and an exact mass of about 224.014 Da. nih.gov
Under mass spectrometric analysis, the molecule is ionized to form a molecular ion (M⁺ or [M-H]⁻), the m/z of which confirms the molecular weight. This ion can then undergo fragmentation, breaking into smaller, characteristic pieces. A primary fragmentation pathway for this compound involves the loss of the sulfonic acid group, typically as SO₃ (80 Da) or HSO₃ (81 Da). Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure.
Table 5: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Identity |
|---|---|
| 224 | [C₁₀H₈O₄S]⁺ (Molecular Ion) |
| 223 | [C₁₀H₇O₄S]⁻ ([M-H]⁻) |
| 144 | [C₁₀H₈O]⁺ (Loss of SO₃) |
| 143 | [C₁₀H₇O]⁺ (Loss of HSO₃) |
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically applied to molecules or complexes containing unpaired electrons. While this compound itself is diamagnetic (no unpaired electrons) and thus ESR-silent, its complexes with paramagnetic metal ions, such as Cu(II), Mn(II), or VO(II), can be effectively studied using this method. researchgate.netnih.gov
ESR spectroscopy provides detailed information about the electronic structure and the coordination environment of the metal center within the complex. Analysis of the ESR spectrum can determine the g-values and hyperfine coupling constants (A). These parameters reveal the symmetry of the metal ion's environment, the nature of the metal-ligand bonding (covalent vs. ionic character), and the identity of the atoms coordinating to the metal. researchgate.netnih.gov For instance, the spectrum of a Cu(II) complex can indicate an axial or isotropic symmetry, providing clues to whether the complex has a distorted octahedral or tetrahedral geometry. researchgate.net
Table 6: Hypothetical ESR Parameters for a Cu(II) Complex of 2-Hydroxynaphthalene-1-sulfonate
| ESR Parameter | Description | Typical Value |
|---|---|---|
| g∥ | g-value parallel to the principal axis | 2.2 - 2.4 |
| g⊥ | g-value perpendicular to the principal axis | 2.0 - 2.1 |
| A∥ | Hyperfine coupling constant (parallel) | 120 - 200 x 10⁻⁴ cm⁻¹ |
Note: These values are representative for axially symmetric Cu(II) complexes and would vary depending on the specific coordination.
Mössbauer spectroscopy is a highly specific technique that probes the nuclear energy levels of certain isotopes, most commonly ⁵⁷Fe. It is used to characterize derivatives of this compound that form complexes with iron. This method provides valuable information about the oxidation state, spin state (high-spin or low-spin), and local coordination environment of the iron atoms. nih.gov
The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). The isomer shift is sensitive to the electron density at the iron nucleus and is indicative of the oxidation state (e.g., Fe(II) vs. Fe(III)). The quadrupole splitting arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus, providing information about the symmetry of the electronic and ligand environment around the iron atom. niscpr.res.inresearchgate.net For many iron(III) complexes, isomer shifts typically fall in the range of 0.3 to 0.5 mm/s, which is characteristic of a high-spin state. nih.govniscpr.res.in
Table 7: Typical Mössbauer Parameters for a High-Spin Iron(III) Complex with 2-Hydroxynaphthalene-1-sulfonate Ligand
| Mössbauer Parameter | Information Provided | Typical Value Range (mm/s) at RT |
|---|---|---|
| Isomer Shift (δ) | Oxidation and spin state of iron | 0.3 - 0.5 |
Note: Values are relative to sodium nitroprusside (SNP) or iron foil and are characteristic of high-spin Fe(III) in an octahedral-like environment. niscpr.res.inresearchgate.net
Fluorescence Spectroscopy of Ligands and Complexes
Fluorescence spectroscopy is a powerful tool for investigating the electronic structure and environment of molecules. While the parent this compound ligand itself can exhibit fluorescence, its coordination to metal ions often leads to significant changes in its photophysical properties. The formation of metal complexes can enhance fluorescence intensity, cause shifts in emission wavelengths, or in some cases, lead to fluorescence quenching. These changes are attributed to factors such as increased structural rigidity upon chelation, modification of intramolecular charge transfer (ICT) pathways, and the heavy atom effect.
For instance, studies on related azo dye ligands derived from naphthol sulfonic acid derivatives demonstrate that complexation with transition metals can lead to enhanced fluorescence emission. researchgate.net A new series of transition metal complexes with the azo dye 3-hydroxy-4-(2,4-dihydroxyphenylazo)naphthalene-1-sulphonic acid (ANSR), derived from a similar precursor, were synthesized and studied. orientjchem.org The fluorescence spectral properties of the ANSR ligand and its Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), and Fe(III) complexes were investigated, revealing that the complexes exhibit enhanced emission compared to the free ligand. researchgate.netorientjchem.org This phenomenon, known as chelation-enhanced fluorescence (CHEF), is often observed in metal complexes where the ligand has a non-planar conformation that becomes more rigid and planar upon coordination, thereby reducing non-radiative decay pathways and increasing fluorescence quantum yield.
The specific excitation and emission maxima, as well as the quantum yield, are highly dependent on the nature of the metal ion, the solvent polarity, and the specific structure of the ligand. While detailed fluorescence data for simple metal complexes of this compound are not extensively documented in the cited literature, the behavior of its derivatives suggests that its complexes are promising candidates for fluorescent materials.
Table 1: Representative Spectroscopic Data for a Cu(II) Complex of a Related Azo Dye Ligand (ANSR)
| Parameter | Value | Reference |
|---|---|---|
| Absorption Maxima (λmax) | 462 nm | orientjchem.org |
| Assignment | 2A1g → 2B1g d-d transition | orientjchem.org |
| Magnetic Moment (μeff) | 1.38 B.M. | orientjchem.org |
| Deduced Geometry | Axially Elongated Octahedral | orientjchem.org |
Note: This data is for a complex of 3-hydroxy-4-(2,4-dihydroxyphenylazo)naphthalene-1-sulphonic acid (ANSR), a derivative, to illustrate typical spectroscopic features.
Crystallographic Analysis for Solid-State Structure Determination
While a crystal structure for this compound itself or its simple metal complexes is not available in the reviewed sources, analysis of closely related derivatives provides significant insight into the expected structural features. For example, single-crystal X-ray diffraction (SC-XRD) analysis was performed on zwitterionic imine compounds derived from the condensation reaction of 2-hydroxy-1-naphthaldehyde (B42665) (a precursor to the target compound) with sulfonamides. nih.gov
Table 2: Crystallographic Data for a Zwitterionic Derivative of 2-Hydroxy-1-Naphthaldehyde (DSPIN)
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C20H15N3O3S2 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P21/c | nih.gov |
| a (Å) | 13.987(3) | nih.gov |
| b (Å) | 10.383(2) | nih.gov |
| c (Å) | 13.565(3) | nih.gov |
| β (°) | 107.59(3) | nih.gov |
| Volume (ų) | 1877.8(7) | nih.gov |
| Z | 4 | nih.gov |
Note: This data is for (E)-1-(((4-(N-(2,3-dihydrothiazol-2-yl)sulfamoyl)phenyl)iminio)methyl)naphthalen-2-olate, a related derivative, as a representative example of crystallographic analysis.
Thermal Analysis (e.g., Thermogravimetric Analysis) for Stability and Composition of Complexes
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal stability and decomposition patterns of chemical compounds. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and an inert reference, indicating exothermic or endothermic events like phase transitions or decomposition.
The thermal behavior of transition metal complexes with ligands derived from this compound has been investigated to confirm their composition and stability. A study on Cu(II), Co(II), Ni(II), Mn(II), and Zn(II) complexes of a Schiff base ligand, 3-hydroxy-4-[N-(2-hydroxynaphthylidene)-amino]-naphthalene-1-sulfonic acid, provides a clear example of this application. researchgate.net
The TGA curves for these complexes typically show a multi-step decomposition process. The initial weight loss at lower temperatures (around 100-180 °C) corresponds to the removal of lattice (uncoordinated) water molecules. A subsequent weight loss at higher temperatures (e.g., 180-300 °C) is attributed to the loss of coordinated water molecules. The final decomposition stages at much higher temperatures involve the breakdown of the organic ligand moiety, ultimately leaving a metal oxide residue. The experimental weight loss percentages at each stage are compared with calculated values to confirm the proposed molecular formula of the complex, including the number of hydrated water molecules. researchgate.net
Table 3: Thermal Decomposition Data for Metal Complexes of a 3-hydroxy-4-[N-(2-hydroxynaphthylidene)-amino]-naphthalene-1-sulfonic acid Schiff Base
| Complex | Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Assignment | Reference |
|---|---|---|---|---|---|
| Cu(II) Complex | 1st | 35-180 | 9.89 | Loss of 4 lattice H₂O | researchgate.net |
| 2nd | 180-280 | 7.90 | Loss of 3 coordinated H₂O | researchgate.net | |
| 3rd | 280-700 | 69.10 | Decomposition of ligand | researchgate.net | |
| Co(II) Complex | 1st | 35-120 | 22.00 | Loss of 10 lattice H₂O | researchgate.net |
| 2nd | 120-250 | 6.50 | Loss of 3 coordinated H₂O | researchgate.net | |
| 3rd | 250-700 | 58.10 | Decomposition of ligand | researchgate.net | |
| Ni(II) Complex | 1st | 35-150 | 16.50 | Loss of 7 lattice H₂O | researchgate.net |
| 2nd | 150-260 | 6.90 | Loss of 3 coordinated H₂O | researchgate.net | |
| 3rd | 260-700 | 62.50 | Decomposition of ligand | researchgate.net |
Data is representative of the typical thermal behavior observed for these types of complexes.
Morphological and Surface Characterization (e.g., Scanning Electron Microscopy (SEM))
Scanning Electron Microscopy (SEM) is a technique used to obtain high-resolution images of the surface topography of a sample. It provides valuable information about the morphology, particle size, and texture of solid materials, which can be correlated with their method of synthesis and physical properties.
In the context of this compound derivatives, SEM has been used to characterize the surface morphology of their transition metal complexes. The SEM micrographs of complexes synthesized from the Schiff base 3-hydroxy-4-[N-(2-hydroxynaphthylidene)-amino]-naphthalene-1-sulfonic acid revealed distinct and varied surface morphologies for each metal complex. researchgate.net
For example, the Cu(II) complex was reported to have a rock-like appearance. The Co(II) complex showed a more homogeneous surface. The Ni(II) complex exhibited a morphology characterized by flakes, while the Mn(II) complex displayed a massive rock-like structure. The Zn(II) complex was described as having a fine rock-like surface. These differences in morphology indicate that the nature of the central metal ion plays a significant role in directing the aggregation and crystallization process of the complex, leading to distinct macroscopic structures. researchgate.net This information is particularly useful in materials science, where the surface characteristics of a compound can influence its catalytic activity, solubility, and other application-relevant properties.
Theoretical and Computational Investigations on 2 Hydroxynaphthalene 1 Sulfonic Acid
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular systems. These methods can be broadly categorized into semi-empirical, ab initio, and density functional theory approaches, each offering a different balance of computational cost and accuracy.
Ab initio methods, such as Hartree-Fock (HF), derive their results from first principles without using experimental data beyond fundamental physical constants. researchgate.net These calculations are used to model chemical problems and evaluate the electronic structure of molecules. researchgate.net They provide a foundational understanding of the molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to determining the electronic properties and reactivity of a molecule. researchgate.net For 2-hydroxynaphthalene-1-sulfonic acid, these methods can elucidate the nature of its covalent bonds, the distribution of electron density, and the energies of its frontier orbitals.
Semi-empirical methods simplify calculations by incorporating some experimental parameters, making them computationally less expensive than ab initio methods. While specific studies applying these methods to this compound are not extensively detailed in recent literature, they serve as a tool for preliminary analysis of large molecular systems before more computationally intensive methods are employed.
Density Functional Theory (DFT) has become a widely used and powerful technique for investigating the structural and spectral properties of organic compounds. researchgate.netmdpi.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize molecular structures and calculate various properties. researchgate.nettandfonline.com
For molecules structurally similar to this compound, DFT has been successfully used to predict geometrical parameters, vibrational frequencies, and electronic properties. researchgate.nettandfonline.com Key outputs from these studies include the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is a critical parameter, as it indicates the molecule's potential for charge transfer and its chemical stability. tandfonline.com
Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which reveal the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. mdpi.comtandfonline.com Global reactivity descriptors, which provide insight into the chemical behavior of the molecule, are also calculated. mdpi.com
Table 1: Quantum Chemical Parameters Calculated via DFT
| Parameter | Symbol | Description |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-containing orbital; relates to electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first vacant orbital; relates to electron-accepting ability. |
| Chemical Hardness | η | Measures resistance to change in electron distribution. |
| Chemical Softness | S | The reciprocal of hardness, indicating reactivity. |
| Electronegativity | χ | The power of an atom to attract electrons to itself. |
This table is generated based on commonly calculated DFT parameters as described in the literature. mdpi.com
Prediction of Reaction Mechanisms and Isomerization Pathways
Computational methods, particularly DFT, are instrumental in mapping out the pathways of chemical reactions and isomerization processes. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a detailed potential energy surface for a given transformation.
A significant industrial reaction involving this compound is the Bucherer reaction, where it is converted into 2-amino-1-naphthalenesulfonic acid (Tobias acid). google.comgoogle.com This amination process involves reacting the hydroxyl group with ammonia (B1221849) and sulfite (B76179). google.comsmolecule.com Computational modeling of this reaction can elucidate the multi-step mechanism, including the initial formation of an intermediate and the subsequent displacement of the hydroxyl group.
In the broader context of hydroxynaphthalene-containing compounds, DFT has been used to model complex isomerization pathways. For instance, studies on related spiropyran systems show that isomerization can proceed through a series of intermediates and transition states (TS). nih.gov A typical predicted pathway involves:
Cleavage of a spiro C-O bond, leading to a first intermediate via a transition state (TS1).
A cis-trans isomerization around a C=C bond, which is often the rate-determining step, proceeding through a second transition state (TS2).
A final isomerization to form the most stable product via a third transition state (TS3). nih.gov
Such detailed computational analyses allow for the prediction of reaction feasibility, identification of rate-limiting steps, and understanding of the factors that control product formation, providing insights that are highly valuable for process optimization and the design of new synthetic routes.
Structure-Activity Relationship (SAR) Studies (Non-Biological Focus)
In a non-biological context, Structure-Activity Relationship (SAR) studies focus on how a molecule's chemical structure influences its physical properties or its efficacy in a particular application, such as in materials science or as a chemical intermediate. For this compound, its primary role as a precursor in the synthesis of dyes and pigments makes it an excellent subject for such analysis. google.com
The "activity" in this context is its utility and reactivity in synthesis. The specific arrangement of the functional groups on the naphthalene (B1677914) scaffold is critical:
Hydroxyl Group (-OH) at C2: This group is the primary site of reaction in processes like the Bucherer reaction, where it is converted to an amino group. google.comgoogle.com Its position dictates the location of the resulting amino group in the final dye molecule, which in turn influences the chromophoric system and thus the color.
Sulfonic Acid Group (-SO3H) at C1: This group imparts water solubility to the molecule and its derivatives, a crucial property for many dye applications. Its position adjacent to the hydroxyl group can influence the reactivity of the C2 position through electronic effects.
An SAR study from this perspective would analyze how changes to this structure affect the synthesis and properties of the final product. For example, moving the sulfonic acid group to a different position on the naphthalene ring would alter the electronic properties and solubility of both the intermediate and the resulting dye, leading to different colors, fastness, and application suitability. Therefore, the defined 2-hydroxy, 1-sulfonic acid structure has a direct and predictable relationship with its activity as a key building block in the chemical industry.
Environmental Chemistry and Biodegradation of 2 Hydroxynaphthalene 1 Sulfonic Acid
Environmental Fate and Transport
The environmental fate and transport of 2-hydroxynaphthalene-1-sulfonic acid, a member of the naphthalenesulfonic acid family, are dictated by its chemical and physical properties. epa.gov As sulfonated aromatic compounds, naphthalenesulfonates are generally water-soluble, which facilitates their transport in aqueous environments. wikipedia.org Their movement and ultimate destination in the environment are influenced by processes such as advection, dispersion, and sorption to soil or sediment. cdc.govservice.gov.uk The persistence and potential for migration of these contaminants are key factors in determining potential human and environmental exposure. cdc.gov The sulfonic acid group makes the molecule polar, and its behavior in soil and water is largely governed by its interaction with organic matter and mineral surfaces. service.gov.uk While some naphthalenesulfonic acids have been labeled as non-biodegradable, specific environmental conditions and microbial populations can lead to their transformation and degradation. d-nb.info
Microbial Degradation Pathways and Enzyme Systems
The biodegradation of naphthalenesulfonic acids, including this compound, is a critical process for their removal from the environment. This breakdown is primarily carried out by microorganisms that have evolved specific enzymatic systems to utilize these compounds as a source of carbon and energy.
Several bacterial species have been identified for their ability to degrade naphthalenesulfonic acids. Notably, various strains of the genus Pseudomonas have been isolated from environments contaminated with these compounds, such as industrial and municipal sewage. d-nb.info For instance, Pseudomonas sp. A3 and Pseudomonas sp. C22 have been shown to catabolize naphthalenesulfonic acids. nih.gov Research has also identified mixed bacterial communities capable of the complete degradation of related compounds like 6-aminonaphthalene-2-sulfonic acid, where different Pseudomonas strains work in concert. nih.gov One strain may perform the initial conversion of the naphthalenesulfonate, while another degrades the resulting intermediates. nih.gov The isolation of such organisms is often achieved through enrichment cultures using the target compound as a sole source of carbon or sulfur. d-nb.info
Table 1: Microorganisms Involved in Naphthalenesulfonate Degradation
| Microorganism/Community | Degraded Compound(s) | Key Findings | Reference(s) |
| Pseudomonas sp. A3 & C22 | Naphthalene (B1677914), 1-Naphthalenesulfonic acid, 2-Naphthalenesulfonic acid | Utilize the same enzymes for degrading both naphthalene and naphthalenesulfonic acids. | nih.gov |
| Pseudomonas sp. strain BN6 | 6-Aminonaphthalene-2-sulfonic acid and other hydroxy/aminonaphthalene-2-sulfonates | Effects the initial conversion into aminosalicylates through regioselective 1,2-attack. | nih.gov |
| Pseudomonas sp. strain BN9 | 5-Aminosalicylate | Degrades the intermediate metabolite produced by strain BN6. | nih.gov |
| Mixed bacterial community | 6-Aminonaphthalene-2-sulfonic acid | Demonstrates mutualistic interaction between different bacterial strains for complete degradation. | nih.gov |
| Pseudomonas sp. strain S-313 | 1-Naphthalenesulfonic acid, 2-Naphthalenesulfonic acid, and other sulfonated aromatics | Converts naphthalenesulfonic acids to their corresponding naphthols. | d-nb.info |
The microbial degradation of naphthalenesulfonic acids proceeds through a series of metabolic steps, leading to intermediates that can enter central metabolic pathways. For naphthalene and its derivatives, the degradation often converges on key intermediates like salicylic (B10762653) acid and gentisic acid. frontiersin.orgresearchgate.net The metabolic pathway for naphthalenesulfonates typically begins with the dihydroxylation of the aromatic ring. frontiersin.orgnih.gov This initial step leads to the formation of a dihydroxy-naphthalene intermediate, which is then further metabolized. nih.gov
In many cases, the pathway proceeds through salicylic acid. oup.comnih.gov For example, the degradation of 8-anilino-1-naphthalenesulfonic acid by Pseudomonas aeruginosa was found to produce salicylic acid as an intermediate. oup.com Subsequently, salicylic acid can be further hydroxylated to form gentisic acid, which then enters the central carbon pathway. frontiersin.orgnih.gov The enzymes involved in naphthalene degradation are often also responsible for the metabolism of naphthalenesulfonates. frontiersin.org
Table 2: Key Intermediates in the Degradation of Naphthalenesulfonic Acids
| Precursor Compound | Key Intermediate(s) | Subsequent Metabolite(s) | Organism/System | Reference(s) |
| Naphthalenesulfonic acids | 1,2-Dihydroxynaphthalene | Salicylic acid, Gentisic acid | Pseudomonas sp. | frontiersin.orgnih.gov |
| 8-Anilino-1-naphthalenesulfonic acid | Salicylic acid | β-Ketoadipic acid | Pseudomonas aeruginosa | oup.comnih.gov |
| 6-Aminonaphthalene-2-sulfonic acid | 5-Aminosalicylate | --- | Pseudomonas sp. BN6 | nih.gov |
| Naphthalene disulfonic acids | 5-Sulfosalicylic acid | Gentisic acid | Bacterial systems | frontiersin.orgnih.gov |
A crucial step in the biodegradation of this compound is the cleavage of the carbon-sulfur (C-S) bond to remove the sulfonate group. A primary mechanism for this is oxygenolytic desulfonation. d-nb.info This process involves the enzymatic addition of two oxygen atoms to the aromatic ring, which destabilizes the C-S bond and leads to the elimination of the sulfonate group as sulfite (B76179) (SO₃²⁻). nih.govresearchgate.net
This reaction is typically catalyzed by a dioxygenase enzyme system. researchgate.net The regioselective 1,2-dioxygenation of the naphthalene ring labilizes the C-SO₃⁻ bond, facilitating the release of sulfite. nih.gov Experiments using ¹⁸O₂ have confirmed that the hydroxyl group introduced onto the aromatic ring following desulfonation is derived from molecular oxygen, which is characteristic of an oxygenase-catalyzed reaction. d-nb.info This oxygenolytic cleavage is an essential initial step that allows the desulfonated aromatic ring to be further degraded through established pathways. frontiersin.orgnih.gov
Persistence and Refractory Behavior in Engineered and Natural Aquatic Systems (e.g., Wastewater Treatment Plants)
Naphthalenesulfonic acids are major pollutants found in industrial wastewater, particularly from dye manufacturing. d-nb.inforesearchgate.net Their chemical stability and water solubility can lead to persistence in both natural and engineered aquatic systems. wikipedia.orgresearchgate.net While some microorganisms can degrade these compounds, their breakdown is not always complete in conventional wastewater treatment plants. The complex structure and the presence of the sulfonate group can make them recalcitrant to the microbial communities typically found in such facilities. d-nb.info Inefficient removal can lead to their discharge into receiving waters, contributing to organic pollution. d-nb.info Studies on wastewater containing naphthalene sulfonic acids have explored advanced oxidation processes, such as persulfate oxidation, to enhance their degradation, indicating that conventional biological treatment can be insufficient. researchgate.netnih.gov The refractory nature of some of these compounds necessitates specific or adapted microbial populations for effective removal. d-nb.info
Development of Environmentally Benign Chemical Processes and Materials
In response to the environmental concerns associated with the production and use of naphthalenesulfonic acids and their derivatives, efforts have been made to develop more environmentally benign chemical processes. Traditional synthesis methods often involve the use of concentrated sulfuric acid, leading to byproducts and waste streams that are difficult to treat. google.compatsnap.com
Newer approaches focus on improving efficiency and reducing waste. One such process for the production of 2-amino-1-naphthalenesulfonic acid (Tobias acid), a related compound, utilizes chlorosulfonic acid in an organic solvent. This method allows for better control of the reaction and easier recycling of materials, resulting in higher yields and less environmental impact. google.com Another example is an environmentally friendly production process for 2-naphthol (B1666908) that integrates waste treatment and resource recovery, aiming for zero wastewater discharge by recovering sodium sulfate (B86663) and treating the remaining organic pollutants. google.compatsnap.com These developments highlight a shift towards greener chemistry in the synthesis of naphthalene-based compounds to minimize their environmental footprint. google.com
Applications of 2 Hydroxynaphthalene 1 Sulfonic Acid in Advanced Materials and Processes
Advanced Dye Synthesis and Textile Applications
2-Hydroxynaphthalene-1-sulfonic acid is a pivotal intermediate in the synthesis of advanced dyestuffs, particularly acid dyes, which are integral to the coloration of protein and polyamide fibers such as wool, silk, and nylon. rsc.orgiosrjournals.org Its chemical structure, featuring both a hydroxyl and a sulfonic acid group on a naphthalene (B1677914) ring, imparts desirable properties to the resulting dyes, including water solubility and the ability to form strong interactions with textile fibers. iosrjournals.org
Synthesis of Acid Dyes with Specific Dyeing Properties
The sulfonic acid group is crucial for the water solubility of acid dyes, which is essential for their application in aqueous dye baths. iosrjournals.org The dyeing process with these dyes is typically carried out under acidic conditions (low pH), which facilitates the electrostatic interaction between the anionic dye molecules and the protonated amino groups in protein and polyamide fibers. iosrjournals.org
A series of acid dyes can be synthesized from derivatives of 1-amino-2-naphthol-4-sulfonic acid, a compound closely related to this compound. researchgate.net In these syntheses, the amino-naphthol sulfonic acid is diazotized and then coupled with various aromatic compounds, such as 1-nitroso-2-naphthol, 2-naphthol (B1666908), and N,N-dimethylaniline, to produce a range of colors. researchgate.net The application of these dyes to nylon fabric has demonstrated good percentage exhaustion, indicating efficient dye uptake by the fibers. researchgate.net
Table 1: Synthesis of Acid Dyes from 1-amino-2-naphthol-4-sulphonic Acid
| Dye Code | Coupling Component | Molecular Mass (g/mol) | Melting Point (°C) | Yield (%) | Color |
|---|---|---|---|---|---|
| A | 1-nitroso-2-naphthol | 394 | 107-109 | 34.9 | Dark brown |
| B | 2-nitroso-1-naphthol | 394 | 100-101 | 81.9 | Reddish brown |
| C | 1-naphthol | 370 | 104-106 | 50.7 | Dark brown |
Data sourced from research on dyes derived from a structurally similar compound. researchgate.net
Evaluation of Dye Fastness Characteristics
The fastness properties of a dye, which include its resistance to washing, light, and rubbing, are critical for its commercial viability in the textile industry. Dyes derived from naphthalene sulfonic acids generally exhibit a range of fastness properties from poor to very good. iosrjournals.org The evaluation of these characteristics is a standard procedure in the development of new dyestuffs.
Studies on acid dyes synthesized from aminohydroxy-naphthalene sulfonic acid derivatives have shown good to excellent fastness properties when applied to nylon fabric. dntb.gov.ua For instance, the wash fastness, which assesses the resistance of the dye to removal during washing, has been rated highly in several studies. uctm.edu Similarly, light fastness, a measure of the dye's resistance to fading upon exposure to light, is another important parameter that is extensively evaluated. uctm.edu
The remarkable degree of levelness and brightness observed in some of these synthesized acid dyes on nylon fabric indicates good penetration and a strong affinity for the fabric, contributing to their excellent fastness properties. researchgate.net
Table 2: Fastness Properties of Synthesized Acid Dyes on Nylon Fabric
| Dye Code | Light Fastness (Blue Scale) | Wash Fastness (Grey Scale) |
|---|---|---|
| A | 4-5 | 4 |
| B | 4-5 | 4 |
| C | 4 | 4-5 |
Data represents typical evaluation results for acid dyes on a scale of 1 to 5, where 5 indicates the highest fastness. Sourced from research on dyes derived from a structurally similar compound. researchgate.net
Development of Functional Dyes (e.g., for colorimetric sensors, non-linear optical devices)
The utility of dyes derived from this compound and its analogs extends beyond traditional textile applications into the realm of functional materials. The inherent chromophoric properties of the azo linkage, combined with the naphthalene scaffold, make these compounds promising candidates for the development of colorimetric sensors and materials with non-linear optical (NLO) properties.
Colorimetric Sensors: Azo dyes are known for their strong chromogenic behavior in the presence of specific analytes, such as metal cations. nanobioletters.com This property arises from the interaction between the analyte and the dye molecule, which can cause a discernible color change. For example, azo dyes incorporating the 8-hydroxyquinoline (B1678124) moiety have been synthesized and demonstrated to be highly sensitive colorimetric chemosensors for the detection of nickel cations. rsc.org Similarly, rhodanine-based azo dyes have shown potential for the spectrophotometric detection of Fe³⁺ ions. mdpi.com Dyes derived from this compound, with their potential for forming stable complexes with metal ions, are therefore of interest for the development of new colorimetric sensors for environmental and biological monitoring. mdpi.commdpi.com
Non-linear Optical (NLO) Devices: Organic dyes with extended π-conjugated systems can exhibit significant third-order non-linear optical properties, making them suitable for applications in optical limiting and other NLO devices. researchgate.netacs.org Azo dyes, in particular, have been a subject of interest in this field. academie-sciences.fr Research on an azo dye synthesized from a compound structurally similar to this compound, namely 1-amino-2-hydroxy naphthalin sulfonic acid, has demonstrated notable NLO characteristics. uctm.edu The study, which employed the Z-scan technique, revealed the dye's nonlinear refractive index and absorption coefficient, indicating its potential for optoelectronic applications. uctm.edu The modification of the molecular structure of such dyes, for instance by extending the π-conjugation, can further enhance their NLO properties. nih.gov
Table 3: Non-linear Optical Properties of a Naphthalene-based Azo Dye
| Property | Value |
|---|---|
| Nonlinear Refractive Index (n₂) | - |
| Nonlinear Absorption Coefficient (β) | - |
| Third-order Susceptibility (χ⁽³⁾) | - |
Specific values are dependent on experimental conditions such as solvent, concentration, and laser wavelength. The table indicates the types of parameters measured in studies of similar compounds. uctm.eduresearchgate.net
Catalysis in Organic Synthesis
While this compound is primarily recognized as a dye intermediate, the presence of the sulfonic acid group suggests potential applications in catalysis, particularly in acid-catalyzed organic reactions. Aryl sulfonic acids are known to be effective Brønsted acid catalysts in various organic transformations. fardapaper.ir
Development of Organocatalytic Systems
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field in synthetic chemistry. Sulfonic acids, including aromatic sulfonic acids, are a class of organocatalysts that have been successfully employed in a variety of reactions. academie-sciences.fr For instance, p-sulfonic acid calix dntb.gov.uaarene has been demonstrated to be an efficient and reusable organocatalyst for the multicomponent synthesis of 2-arylpyridines. academie-sciences.fr Although direct applications of this compound as an organocatalyst are not extensively documented in the reviewed literature, its acidic nature makes it a plausible candidate for such roles. The development of chiral sulfonic acids based on the naphthalene backbone has also been explored for stereoselective synthesis, highlighting the potential of this class of compounds in asymmetric catalysis.
Applications as a Reagent in Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. scielo.br The parent compound, 2-naphthol, is a versatile building block in numerous MCRs for the synthesis of diverse heterocyclic compounds, such as xanthenes and chromenes. fardapaper.ir These reactions are often catalyzed by Brønsted acids. fardapaper.ir
While the direct use of this compound as a reactant in MCRs is not as widely reported as that of 2-naphthol, the development of sulfonic acid-functionalized ionic liquids as catalysts for MCRs underscores the utility of the sulfonic acid moiety in promoting these complex transformations. scielo.br Furthermore, visible-light-induced multicomponent reactions for the synthesis of sulfonic esters have been developed, showcasing the reactivity of sulfonyl-containing compounds in modern synthetic methodologies. rsc.orgrsc.org The combination of the reactive naphthalene core and the acidic sulfonic acid group in this compound suggests its potential as a reactant or catalyst in the design of novel MCRs for the synthesis of complex organic molecules.
Advanced Materials Development
The development of novel semiconducting materials is a cornerstone of modern electronics and material science. Derivatives of naphthalene sulfonic acid, including this compound, serve as crucial monomers or dopants in the synthesis of conductive polymers. The incorporation of the sulfonic acid group into the naphthalene system introduces desirable properties such as improved solubility and processability, while the aromatic naphthalene core provides a backbone for charge transport.
One significant application involves the use of naphthalene sulfonic acid derivatives as dopants in polymer matrices. When integrated into polymers like polyaniline (PANI), these derivatives can significantly enhance electrical conductivity and thermal stability. nbinno.com For instance, polyaniline composites chemically prepared in the presence of β-naphthalene sulfonic acid (NSA) exhibit semiconducting properties. researchgate.net The polymerization process often involves an in-situ chemical reaction where the naphthalene sulfonic acid acts as a template and a dopant, facilitating the formation of an interconnected fibrillar structure within the polymer composite. This structure is essential for the material's conductive pathways.
Furthermore, copolymers containing sulfonated naphthalene units are being explored for applications such as proton-exchange membranes (PEMs). canada.canih.gov These materials are synthesized through controlled copolymerization, where a monomer containing the sulfonated naphthalene moiety is reacted with other aromatic monomers. The resulting copolymers, such as sulfonated poly(aryl ether ether nitrile)s (SPAEENH), demonstrate promising properties for use in fuel cells and other electrochemical devices. canada.ca The rationale behind incorporating these bulky, sulfonated side chains is to create materials with high proton conductivity while maintaining mechanical and thermal stability. canada.ca
The properties of polymeric materials derived from naphthalene sulfonic acids are highly dependent on their chemical structure, the degree of sulfonation, and the resulting morphology. These polymers are characterized by a range of physicochemical properties that make them suitable for advanced applications.
Molecular Weight and Thermal Stability: Copolymers synthesized with sulfonated naphthalene units can achieve high number-average molecular weights, often exceeding 60 kg/mol . nih.gov This high molecular weight contributes to the formation of robust films and membranes. Thermally, these materials exhibit excellent stability. For example, films of sulfonated poly(aryl ether ether nitrile) copolymers (SPAEENH) show high glass transition temperatures (Tg) above 224 °C and decomposition temperatures (Td) greater than 264 °C. canada.ca This thermal resilience is critical for applications in devices that operate at elevated temperatures.
Conductivity: The primary function of the sulfonic acid group is to impart proton or electrical conductivity. In proton-exchange membranes, the ion exchange capacity (IEC), which is a measure of the number of available sulfonic acid groups, is a key parameter. Materials with a high IEC, such as 2.93 mequiv/g, can exhibit high proton conductivity, with values reaching up to 138 mS/cm. nih.gov Even after processes like thermal cross-linking to control water uptake, these materials can retain impressive conductivities around 85 mS/cm. nih.gov Similarly, composites like polyaniline-β-naphthalene sulfonic acid (PANI-NSA) demonstrate that electrical conductivity increases with temperature, confirming their status as organic semiconductors. researchgate.net The conductivity of such composites can be tailored by adjusting the concentration of the naphthalene sulfonic acid dopant.
| Property | Value | Polymer System |
| Proton Conductivity | 85 - 138 mS/cm | Polyphenylene with naphthalene disulfonic acid units |
| Glass Transition Temp. (Tg) | > 224 °C | Sulfonated poly(aryl ether ether nitrile) copolymers |
| Decomposition Temp. (Td) | > 264 °C | Sulfonated poly(aryl ether ether nitrile) copolymers |
| Ion Exchange Capacity (IEC) | 2.33 - 2.93 mequiv/g | Polyphenylene with naphthalene disulfonic acid units |
Analytical Chemistry Methodologies
Derivatives of this compound are valuable as metallochromic indicators in complexometric titrations, particularly for the determination of metal ions like calcium. These indicators are complex organic dyes that change color upon binding with a metal ion. The titration involves a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), which has a stronger affinity for the metal ion than the indicator does. At the endpoint of the titration, the EDTA has complexed all the free metal ions, and the final drop of titrant removes the metal ion from the indicator-metal complex, causing a distinct color change.
Two prominent indicators derived from the naphthalene sulfonic acid structure are 2-hydroxy-1-(2-hydroxy-4-sulfo-1-naphthylazo)-3-naphthoic acid (also known as Patton and Reeder's dye or HSN) and hydroxynaphthol blue. wordpress.comrsc.org These dyes are particularly effective for the EDTA titration of calcium in alkaline conditions, typically at a pH between 12 and 13. wordpress.comrsc.org At this high pH, other interfering ions like magnesium are precipitated as hydroxides, allowing for the selective determination of calcium. The suitability of these indicators is based on the stability constants of their calcium complexes and their acid dissociation constants, which determine the sharpness of the color change at the endpoint. wordpress.com Hydroxynaphthol blue, with three sulfonic acid groups, is noted to provide a slightly more satisfactory endpoint indication compared to HSN. wordpress.com
| Indicator | Target Ion | Typical pH | Color Change (Free Indicator → Metal Complex) |
| 2-hydroxy-1-(2-hydroxy-4-sulfo-1-naphthylazo)-3-naphthoic acid (HSN) | Ca²⁺ | 12 - 13 | Blue → Red |
| Hydroxynaphthol Blue | Ca²⁺ | 12 - 13 | Blue → Red |
Beyond their use as endpoint indicators, derivatives of this compound serve as reagents in various spectrophotometric and analytical methods for the detection and quantification of specific ions. The functional groups on the naphthalene ring system—the hydroxyl and sulfonic acid groups—can form stable, colored complexes with a variety of metal ions. This property allows for their use in colorimetric assays.
For instance, 1-Amino-2-hydroxy-4-naphthalenesulfonic acid is a well-established reagent used in the colorimetric determination of phosphate (B84403). merckmillipore.com In this method, the reagent reacts with phosphate in the presence of a reducing agent and molybdate (B1676688) to form a molybdenum blue complex. The intensity of the blue color, which is measured with a spectrophotometer, is directly proportional to the concentration of phosphate in the sample.
The ability of these compounds to form complexes also extends to biochemical assays. They can be employed as reagents to detect specific biomolecules by complexing with metal ions that are either part of the biomolecule's structure or are introduced as part of the assay system. The formation of these complexes can lead to a measurable change in absorbance or fluorescence, enabling the quantification of the target molecule.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Remaining Challenges
2-Hydroxynaphthalene-1-sulfonic acid, also known as Oxy-Tobias acid, has established itself as a cornerstone intermediate in industrial organic synthesis. Its primary academic and industrial contribution lies in its role as a precursor for a variety of critical chemical compounds. It is fundamental in the production of azo dyes, where the sulfonic acid group enhances the water solubility of the final dye molecules, a crucial property for textile applications.
One of the most significant applications of this compound is its conversion to 2-amino-1-naphthalenesulfonic acid, or Tobias acid, via the Bucherer reaction. wikipedia.org Tobias acid is a key building block for numerous azo dyes, including C.I. Pigment Red 49. wikipedia.org Furthermore, the compound serves as an intermediate in the synthesis of Schäffer acid (2-hydroxynaphthalene-6-sulfonic acid), another important dye intermediate. Its derivatives have also been explored as precursors in the development of compounds with potential anti-inflammatory and antimicrobial properties.
Despite its utility, the synthesis and application of this compound are not without significant challenges. The conventional sulfonation of 2-naphthol (B1666908) with sulfuric acid is often plagued by a lack of regioselectivity. This leads to the formation of isomeric byproducts, particularly the competing sulfonation at the C6 position, and the generation of disulfonic acids at elevated temperatures. Controlling reaction parameters such as temperature is critical; temperatures between 50–60°C are necessary to favor the desired 1-sulfonic acid isomer. A major challenge in its downstream application, specifically in the Bucherer reaction to produce Tobias acid, is the formation of small quantities of 2-aminonaphthalene, a carcinogenic byproduct. google.com Stringent control and purification methods are required to minimize this impurity to acceptable levels for industrial use. google.com The inherent resistance of naphthalenesulfonic acids to biodegradation also poses an environmental challenge, as these compounds can persist and accumulate in aquatic ecosystems. nih.govnih.gov
| Key Contributions & Challenges | Description |
| Academic Contributions | |
| Azo Dye Intermediate | Serves as a crucial precursor for various azo dyes, with the sulfonic acid group imparting necessary water solubility. |
| Synthesis of Tobias Acid | Key starting material for 2-amino-1-naphthalenesulfonic acid via the Bucherer reaction, a vital component for pigments. wikipedia.org |
| Synthesis of Schäffer Acid | Used as an intermediate in the production of 2-hydroxynaphthalene-6-sulfonic acid. |
| Pharmaceutical Precursor | Derivatives have been investigated for potential anti-inflammatory and antimicrobial activities. ekb.eg |
| Remaining Challenges | |
| Lack of Regioselectivity | Sulfonation of 2-naphthol can lead to unwanted isomers and disulfonic acids. |
| Byproduct Formation | The synthesis of Tobias acid can generate carcinogenic 2-aminonaphthalene as a byproduct. google.com |
| Environmental Persistence | Naphthalenesulfonic acids are generally resistant to biodegradation, leading to potential accumulation in the environment. nih.govnih.gov |
Future Methodological Advancements and Interdisciplinary Research Opportunities
Future progress in the study and application of this compound will likely be driven by methodological advancements in both synthesis and analysis, as well as by fostering interdisciplinary collaborations.
Methodological Advancements:
Synthesis: To address the challenges of regioselectivity, alternative synthetic methods are being explored. The use of chlorosulfonic acid instead of sulfuric acid has been shown to offer superior regioselectivity and higher yields. Another promising avenue is the application of microwave-assisted synthesis, which can reduce reaction times and the amount of acid waste generated, leading to a cleaner production process for related compounds like Schäffer's acid. researchgate.net
Analysis and Purification: The accurate analysis of this compound and its isomers is crucial for quality control. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and capillary zone electrophoresis (CZE) are being developed for the effective separation and quantification of naphthalenesulfonate isomers in industrial and environmental samples. researchgate.net For purification, methods like high-speed counter-current chromatography (HSCCC) have proven successful in obtaining high-purity reference standards of related isomers, which is essential for analytical method development. nih.gov
Interdisciplinary Research Opportunities:
Computational Chemistry and Pharmacology: The synergy between computational modeling and experimental validation offers a powerful approach to accelerate research. In silico methods, including molecular docking and molecular dynamics simulations, have been successfully used to predict the interaction of derivatives like ANS with bacterial quorum sensing regulators. nih.govindexcopernicus.com This interdisciplinary approach can guide the rational design of new, more potent antibiofilm agents, saving significant time and resources in the drug discovery process.
Materials Science and Environmental Engineering: The development of novel materials incorporating sulfonated naphthalene (B1677914) derivatives requires a collaborative effort. For instance, creating advanced polymer stabilizers or nanocatalysts involves principles of materials science, while assessing their long-term environmental impact and biodegradability falls within the realm of environmental engineering. mdpi.comsciforum.net
Geochemistry and Environmental Monitoring: Naphthalene sulfonates and their breakdown products, such as naphthols, are being investigated as potential tracers to monitor fluid flow in geothermal reservoirs. nih.gov This application represents a unique intersection of organic chemistry, analytical chemistry, and geochemistry, providing new tools for managing geothermal energy resources.
| Advancements & Opportunities | Description |
| Methodological Advancements | |
| Synthesis | Use of chlorosulfonic acid for improved regioselectivity and microwave-assisted synthesis for cleaner, more efficient reactions. researchgate.net |
| Analysis | Development of advanced HPLC and CZE methods for precise isomer separation and quantification. researchgate.net |
| Interdisciplinary Research | |
| Computational Chemistry | In silico modeling to predict biological activity and guide the synthesis of new derivatives, particularly for medical applications. nih.govindexcopernicus.com |
| Materials & Environmental Science | Collaboration to design functional materials (e.g., polymer additives, catalysts) with minimal environmental persistence. mdpi.comsciforum.net |
| Geochemistry | Use of naphthalenesulfonate breakdown products as tracers in geothermal systems, bridging chemistry and earth sciences. nih.gov |
Q & A
Basic: How can the structure of 2-hydroxynaphthalene-1-sulfonic acid be confirmed experimentally?
Answer:
Structure confirmation requires a combination of spectroscopic techniques:
- NMR spectroscopy (¹H and ¹³C) to identify aromatic proton environments and confirm substitution patterns .
- Mass spectrometry (e.g., electron ionization) to verify molecular weight and fragmentation patterns .
- Infrared (IR) spectroscopy to detect functional groups (e.g., -OH and -SO₃H stretching vibrations) .
- X-ray crystallography (if crystalline) for definitive spatial arrangement .
Advanced: What are the challenges in synthesizing derivatives of this compound for composite materials?
Answer:
Derivatization faces challenges such as:
- Selective functionalization due to competing reactivity of -OH and -SO₃H groups. Use protecting groups (e.g., acetyl for -OH) to direct reactions .
- Compatibility with polymer matrices (e.g., PFSA membranes). Optimize reaction conditions (pH, temperature) to avoid degradation .
- Characterization of hybrid materials using TEM, SAXS, or impedance spectroscopy to assess morphology and ion transport .
Basic: What are the recommended storage conditions for this compound?
Answer:
- Store in dark, inert containers (e.g., amber glass under nitrogen) to prevent photodegradation and oxidation .
- Maintain room temperature ; avoid moisture to prevent hydrolysis of the sulfonic acid group .
Advanced: How does the sulfonic acid group influence the electronic properties of naphthalene derivatives in electrochemical applications?
Answer:
The -SO₃H group:
- Enhances proton conductivity via hydrophilic domains, critical for fuel cell membranes .
- Modifies electron-withdrawing effects , lowering the LUMO energy and facilitating charge transfer in redox reactions. Validate via cyclic voltammetry and DFT calculations .
Basic: What analytical techniques are suitable for quantifying this compound in aqueous solutions?
Answer:
- Reverse-phase HPLC with UV detection (λ ~254 nm) for high sensitivity .
- Ion chromatography to separate sulfonic acid analogs .
- UV-Vis spectrophotometry calibrated against standard solutions .
Advanced: What computational models predict the reactivity of this compound in organic reactions?
Answer:
- Density Functional Theory (DFT) to calculate reaction pathways, acid dissociation constants (pKa), and transition states .
- Molecular dynamics simulations to study aggregation behavior in solvents .
- Validate predictions with experimental kinetic studies (e.g., monitoring sulfonation rates via in situ IR) .
Basic: What are common synthetic routes to prepare this compound?
Answer:
- Sulfonation of 2-naphthol using concentrated sulfuric acid or oleum at 40–60°C. Monitor reaction progress via TLC .
- Purification via recrystallization from ethanol/water mixtures to remove unreacted naphthol .
Advanced: How can the acid dissociation constants (pKa) of this compound be determined?
Answer:
- Potentiometric titration in aqueous buffers, using a glass electrode to track pH changes .
- UV-pH titration to correlate absorbance shifts with protonation states .
- ¹H NMR titration in D₂O to observe chemical shift dependencies on pH .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- Wear gloves and goggles to avoid skin/eye irritation (H315, H319 hazards) .
- Use fume hoods to prevent inhalation of dust. Store separately from bases to avoid exothermic neutralization .
Advanced: What role does this compound play in azo dye synthesis?
Answer:
- Acts as a coupling agent in diazo reactions, forming stable sulfonated azo dyes. Optimize pH (8–10) to enhance electrophilic substitution .
- Characterize dye intermediates via HPLC-MS to confirm regioselectivity and purity .
Notes
- Basic questions focus on foundational techniques (synthesis, storage, safety).
- Advanced questions address mechanistic insights, computational modeling, and specialized applications (composites, electrochemistry).
- Methodologies are derived from analogous sulfonic acid systems in the evidence, ensuring scientific rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
